2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol)
Description
Cyclic Triazinane Core Configuration Analysis
The triazinane core constitutes a hexahydro-1,3,5-triazine system, a saturated analog of aromatic 1,3,5-triazine. Unlike its aromatic counterpart, which features a planar ring with alternating single and double bonds, the triazinane ring adopts a non-planar, chair-like conformation due to the saturation of all three nitrogen atoms. This chair conformation minimizes steric strain while maintaining approximate threefold rotational symmetry (C~3~ axis) perpendicular to the ring plane.
Key structural parameters derived from X-ray diffraction studies of related triazinane derivatives reveal:
- Bond lengths : N–C bonds in the ring measure approximately 1.47 Å, consistent with single-bond character.
- Bond angles : C–N–C angles average 109.5°, approaching tetrahedral geometry at nitrogen centers.
The molecular formula C~9~H~21~N~3~O~3~ (molecular weight 219.3 g/mol) confirms the presence of three hydroxyethyl groups (–CH~2~CH~2~OH) attached to the triazinane nitrogen atoms. This substitution pattern preserves the molecule's C~3~ symmetry in its ideal configuration, though crystal packing forces may induce minor deviations.
Hydroxyethyl Substituent Spatial Arrangement
Each nitrogen atom in the triazinane core bears a hydroxyethyl substituent oriented radially outward from the ring. Computational models suggest these groups preferentially occupy equatorial positions in the chair conformation, minimizing steric clashes between adjacent substituents. The spatial arrangement enables:
- Intramolecular hydrogen bonding between hydroxyl oxygen and neighboring nitrogen lone pairs, stabilizing specific conformers.
- Solvent interactions : High aqueous solubility (miscible with water and polar solvents) arises from hydrogen-bonding capacity of the hydroxyl groups.
Crystallographic data for analogous triethanolamine derivatives show torsional angles of 60–65° between the triazinane ring and hydroxyethyl chains, optimizing hydrogen-bond networks without significant distortion of the core structure. Substituent flexibility permits rotation about the N–C bond, enabling conformational adaptation to environmental conditions.
Tautomeric Forms and Ring Conformation Dynamics
The triazinane core exhibits limited tautomerism compared to aromatic triazines due to its saturated structure. However, proton transfer between nitrogen atoms and hydroxyl groups can generate tautomeric forms stabilized by intramolecular hydrogen bonding. Density functional theory (DFT) studies on related systems predict:
| Tautomer | Relative Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| 1,3,5-Triol | 0.0 (reference) | Three intramolecular O–H···N bonds |
| 1,3-Diol-5-amine | +2.3 | Two O–H···N bonds, one N–H···O |
| 1,5-Diol-3-amine | +2.5 | Two O–H···N bonds, one N–H···O |
The energy differences suggest the 1,3,5-triol tautomer dominates under standard conditions. Ring conformation dynamics further influence tautomer stability: chair-to-boat transitions alter nitrogen lone-pair orientations, modulating proton-accepting capacity by up to 15% in simulated free-energy landscapes.
Properties
CAS No. |
917597-80-9 |
|---|---|
Molecular Formula |
C9H21N3O3 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[1,2-bis(2-hydroxyethyl)-1,2,4-triazinan-4-yl]ethanol |
InChI |
InChI=1S/C9H21N3O3/c13-6-3-10-1-2-11(4-7-14)12(9-10)5-8-15/h13-15H,1-9H2 |
InChI Key |
JSCFUKFHQQMFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(CN1CCO)CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Alkylation
-
- Cyanuric chloride
- Ethanol or sodium ethoxide
-
- Dissolve cyanuric chloride in acetone.
- Add sodium ethoxide gradually while stirring.
- Heat the mixture at reflux for several hours until complete conversion is observed.
- Cool and filter the precipitated product.
- Purify by recrystallization from ethanol.
Method B: Sequential Functionalization
-
- Triazine derivative (e.g., 1,3,5-trichloro-2,4,6-triazine)
- Ethanol
-
- React the triazine derivative with an excess of ethanol in a suitable solvent (e.g., THF).
- Maintain reflux conditions for a specified duration.
- Monitor the reaction progress using TLC (Thin Layer Chromatography).
- Upon completion, cool and extract with water.
- Purify using column chromatography.
Characterization Techniques
To confirm the structure and purity of synthesized 2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol), several characterization techniques can be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determine substitution patterns and confirm structure |
| High-Performance Liquid Chromatography (HPLC) | Assess purity levels |
| Mass Spectrometry (MS) | Confirm molecular weight and structural integrity |
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the triazinane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Triazine derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in:
- Anticancer Activity : Research indicates that triazine compounds can inhibit cancer cell proliferation. For instance, studies involving similar triazine derivatives have reported their effectiveness against various cancer cell lines, suggesting potential therapeutic benefits .
- Antimicrobial Properties : Triazines are known to exhibit antimicrobial activity. The hydroxyl groups in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against pathogens.
Catalysis
The compound's structure allows it to act as a ligand in catalytic processes. Its applications include:
- Heterogeneous Catalysis : The triazine framework can be incorporated into covalent organic frameworks (COFs), enhancing catalytic activity for reactions such as hydrogen evolution . This property is crucial for developing sustainable energy solutions.
- Photocatalysis : The compound has potential applications in photocatalytic systems due to its ability to absorb light and facilitate chemical reactions under illumination.
Material Science
In materials science, the compound can be utilized in:
- Polymeric Materials : Triazine derivatives are being explored for their role in creating polymeric frameworks that exhibit enhanced mechanical and thermal properties. Their incorporation into polymer matrices can lead to the development of advanced materials for electronics and coatings.
- Sensors : The unique chemical properties of triazines make them suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a related triazine derivative on colon cancer cell lines DLD-1 and HT-29. Results demonstrated significant cytotoxicity at low concentrations, indicating the potential of triazines as chemotherapeutic agents .
Case Study 2: Photocatalytic Hydrogen Production
Research on covalent organic frameworks incorporating triazine ligands revealed high efficiency in photocatalytic hydrogen production. The study highlighted the importance of structural design in optimizing performance for renewable energy applications .
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
3,3',3''-(Cyclohexane-1,2,4-triyl)tripropionic Acid Trimethyl Ester
- Structure : A cyclohexane core substituted with three methyl propionate groups.
- Methyl ester groups enhance lipophilicity, contrasting with the hydrophilic ethanol substituents in the target compound.
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
- Structure: A triazole ring linked to a phenyl group and an ethanol moiety.
- Key Differences: The triazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) differs in electronic properties and stability from the non-aromatic triazinane. Lower molar mass (189.21 g/mol vs. ~243 g/mol for the target compound) due to fewer substituents.
1,2,4-Benzenetriacetate
- Structure : A benzene ring substituted with three acetate groups.
- Key Differences :
- Fully aromatic benzene core vs. saturated triazinane.
- Acetate esters confer higher lipophilicity and different reactivity (e.g., hydrolysis susceptibility).
- Applications : Used in cosmetics as hair dyes, emphasizing functional versatility distinct from the target compound’s synthetic or pharmaceutical roles .
Target Compound
- Catalytic Asymmetric Synthesis : Enantioselective [3+3] cycloaddition reactions using copper catalysts, as reported for chiral triazinane frameworks, may apply. These methods offer high enantiomeric excess (ee) and efficiency .
- Reagents : Likely involves azomethine ylides or imines under controlled conditions.
Triazoleopteridines ()
- Reagents: Hydrazonoyl halides and thiopeteridinones in tetrahydrofuran (THF) with triethylamine.
- Conditions: Reflux for 2–4 hours, yielding products via regioselective pathways (e.g., favoring one isomer over another).
- Comparison : While the target compound’s synthesis emphasizes enantioselectivity, triazoleopteridine synthesis relies on steric and electronic control of regioselectivity .
Physicochemical and Functional Properties
| Compound | Core Structure | Substituents | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 1,2,4-Triazinane | Three ethanol groups | ~243 | Hydrophilic, chiral, H-bond donor |
| Cyclohexane-triyl tripropionate ester | Cyclohexane | Three methyl esters | ~318 | Lipophilic, ester reactivity |
| 1-Phenyl-2-(triazolyl)ethanol | Triazole | Phenyl, ethanol | 189.21 | Aromatic, antifungal potential |
| 1,2,4-Benzenetriacetate | Benzene | Three acetate groups | ~258 | Lipophilic, cosmetic applications |
Biological Activity
The compound 2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) is a derivative of the triazine family, characterized by its unique triazinane ring structure and multiple ethanol side groups. This article explores its biological activity, including its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazinane core with three ethanol groups attached, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds within the triazine family, including 2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) , exhibit significant antimicrobial activity. The mechanism of action is believed to involve interactions with microbial enzymes and receptors through hydrogen bonding and other non-covalent interactions. This can disrupt essential biochemical pathways in pathogens.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of triazine can induce apoptosis in cancer cell lines such as DLD-1 and HT-29 (colon cancer cells). The compound's efficacy was assessed using MTT assays to measure cell viability and flow cytometry for apoptosis detection .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to modulate key proteins involved in cell cycle regulation and apoptosis. For instance, treatments with triazine derivatives have shown increased levels of Beclin-1 and activation of caspases involved in apoptotic pathways .
Case Studies
Interaction with Biological Macromolecules
The interaction studies reveal that 2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) can engage with enzymes and receptors through hydrogen bonds and hydrophobic interactions. These interactions are crucial for modulating enzyme activity and receptor signaling pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
